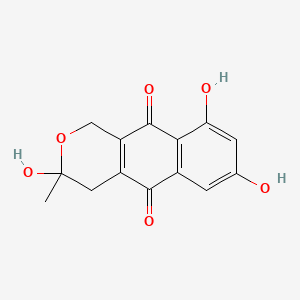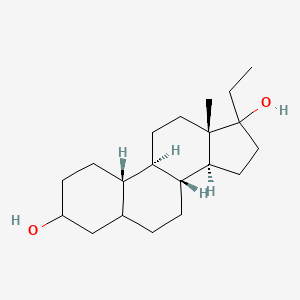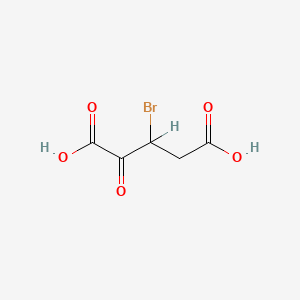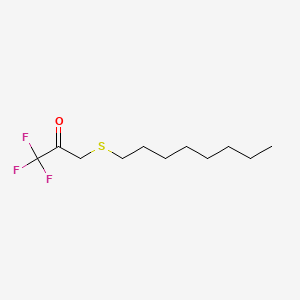
3-Octylthio-1,1,1-trifluoro-2-propanone
Descripción general
Descripción
3-Octylthio-1,1,1-trifluoro-2-propanone, also known as OTFP, is an organic compound with the molecular formula C11H19F3OS . It has a molecular weight of 256.32800 . It is known to be a pesticide synergist and inhibits juvenile hormone esterase .
Molecular Structure Analysis
The molecular structure of 3-Octylthio-1,1,1-trifluoro-2-propanone consists of 11 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, 1 oxygen atom, and 1 sulfur atom . The exact mass is 256.11100 .Chemical Reactions Analysis
3-Octylthio-1,1,1-trifluoro-2-propanone is known to inhibit juvenile hormone esterase (JHE) from Trichoplusia ni (T. ni). The kinetic data presented are consistent with the mechanism of a low and tight binding inhibitor .Physical And Chemical Properties Analysis
3-Octylthio-1,1,1-trifluoro-2-propanone has a density of 1.078g/cm3 and a boiling point of 262.8ºC at 760 mmHg . The flash point is 112.7ºC . The LogP value, which represents the compound’s lipophilicity, is 4.21150 .Aplicaciones Científicas De Investigación
OTFP has been shown to affect the growth, development, and behavior of insects such as the cotton leafworm and the corn stalk borer. It acts as an oviposition deterrent, reduces diet consumption, growth, pupation, and adult emergence in these insects. It also impacts the attraction of adult males to pheromones (Reddy, Quero, & Guerrero, 2002).
OTFP is a potent inhibitor of cutinase activity in the fungal plant pathogen Monilinia fructicola. It serves as an effective affinity ligand for the purification of cutinases, illustrating its potential in studying fungal pathogens and possibly controlling fungal diseases in plants (Wang et al., 2000).
It is a highly effective inhibitor of juvenile hormone esterase, an enzyme involved in insect development. This inhibition can potentially be used to evaluate the role of juvenile hormone esterase in insect development and to develop new approaches for pest control (Hammock et al., 1984).
OTFP's properties are utilized in affinity chromatography for purifying juvenile hormone esterase from insects. This application is significant for biochemical studies of this enzyme, which plays a critical role in the regulation of juvenile hormone in insects (Shiotsuki et al., 1994).
It has been characterized as a high-affinity and slow-binding inhibitor of juvenile hormone esterase from the cabbage looper insect. Understanding its inhibition kinetics provides insights into the enzyme's function and potential methods for controlling pest insects (Abdel-Aal & Hammock, 1985).
Mecanismo De Acción
3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) has been studied for its inhibitory action on juvenile hormone esterase (JHE), a key regulator of juvenile hormone (JH) in insects. JH is critically involved in almost all biological processes in insects, including development, metamorphosis, reproduction, behavior, caste differentiation, diapause, stress response, and various polyphenisms . OTFP is a specific JHE inhibitor and has the highest activity among trifluoromethyl ketones .
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-octylsulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3OS/c1-2-3-4-5-6-7-8-16-9-10(15)11(12,13)14/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHRXUKAYSPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237914 | |
| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octylthio-1,1,1-trifluoro-2-propanone | |
CAS RN |
89820-00-8 | |
| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089820008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octylthio-1,1,1-trifluoro-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-TRIFLUORO-3-(OCTYLTHIO)ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OYG5MD7P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




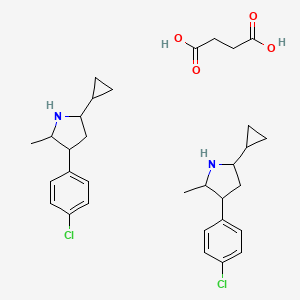


![3-[2-(4-Methoxyphenyl)pentan-3-yl]pyridine](/img/structure/B1199483.png)




![dimethyl 5-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]benzene-1,3-dicarboxylate](/img/structure/B1199491.png)
